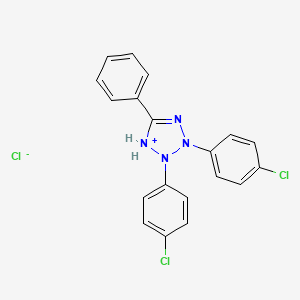
2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a useful research compound. Its molecular formula is C19H15Cl3N4 and its molecular weight is 405.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a tetrazolium compound that has garnered attention due to its diverse biological activities. Tetrazolium derivatives are known for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
The compound's chemical structure is characterized by a tetrazolium ring, which contributes to its biological activity. The presence of chlorine substituents on the phenyl groups is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that tetrazolium compounds exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Various studies have demonstrated the antibacterial and antifungal properties of tetrazolium derivatives. For instance, certain tetrazolium compounds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Research has also suggested that tetrazolium compounds may exhibit anticancer activity through various mechanisms, including apoptosis induction in cancer cells .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of several tetrazolium derivatives found that compounds similar to this compound exhibited significant inhibition zones against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:
Anti-inflammatory Activity
In vitro studies have shown that tetrazolium derivatives can inhibit pro-inflammatory cytokines. For example, a derivative demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) production in macrophages .
Anticancer Activity
Tetrazolium compounds have been investigated for their ability to induce apoptosis in cancer cell lines. A notable study reported that a related compound reduced cell viability in HeLa cells by over 60% at a concentration of 10 µM .
Case Studies
- Case Study on Antibacterial Efficacy : A comparative study on the antibacterial activity of various tetrazolium derivatives highlighted that 2,3-bis(4-chlorophenyl)-5-phenyl-tetrazolium outperformed traditional antibiotics in inhibiting resistant strains of Staphylococcus aureus.
- Case Study on Anticancer Properties : Research involving A549 lung cancer cells showed that treatment with this tetrazolium compound led to increased apoptosis markers compared to untreated controls.
属性
IUPAC Name |
2,3-bis(4-chlorophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPRDSUFBITCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703318 |
Source


|
| Record name | 2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135788-08-8 |
Source


|
| Record name | 2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














